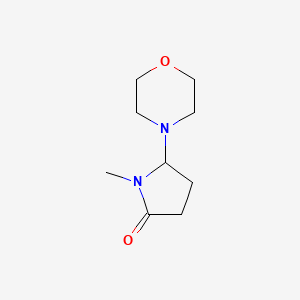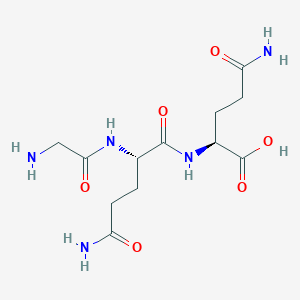
Glycyl-L-glutaminyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-glutaminyl-L-glutamine is a tripeptide composed of glycine, L-glutamine, and another L-glutamine. This compound is known for its enhanced solubility and stability compared to free L-glutamine, making it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Glycyl-L-glutaminyl-L-glutamine typically involves the protection of the N-terminal of glycine with Boc acid anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves using readily available raw materials, mild reaction conditions, and avoiding high-toxicity solvents. This approach ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-glutaminyl-L-glutamine undergoes several types of chemical reactions, including hydrolysis, deamidation, and transpeptidation. These reactions are facilitated by specific enzymes such as glutaminases and transpeptidases .
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. Enzymatic reactions often require specific conditions such as optimal pH and temperature to achieve efficient catalysis .
Major Products Formed
The major products formed from these reactions include glycine, L-glutamine, and various intermediate peptides. These products are essential for various biochemical processes and industrial applications .
Aplicaciones Científicas De Investigación
Glycyl-L-glutaminyl-L-glutamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Glycyl-L-glutaminyl-L-glutamine involves its hydrolysis into glycine and L-glutamine, which are then utilized in various metabolic pathways. L-glutamine, in particular, plays a crucial role in protein synthesis, immune function, and gut health. The compound’s stability and solubility enhance its bioavailability and effectiveness in these processes .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-alanyl-L-glutamine: Another dipeptide known for its stability and use in medical applications.
L-glutamine: The free amino acid form, which is less stable and soluble compared to its peptide derivatives.
Uniqueness
Glycyl-L-glutaminyl-L-glutamine stands out due to its tripeptide structure, which provides enhanced stability and solubility compared to dipeptides and free amino acids. This makes it particularly valuable in applications requiring high stability and bioavailability .
Propiedades
Número CAS |
627882-94-4 |
|---|---|
Fórmula molecular |
C12H21N5O6 |
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1 |
Clave InChI |
XLFHCWHXKSFVIB-BQBZGAKWSA-N |
SMILES isomérico |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |
SMILES canónico |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


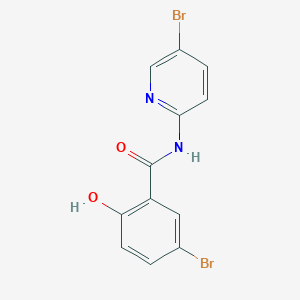
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
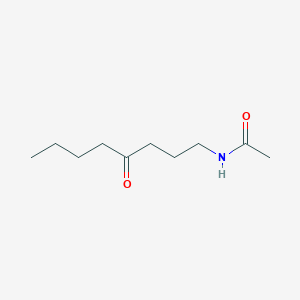
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
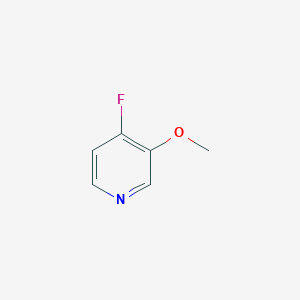
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
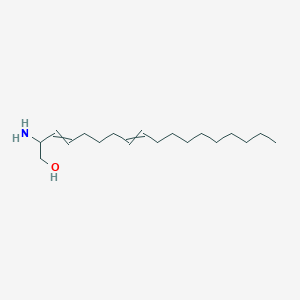
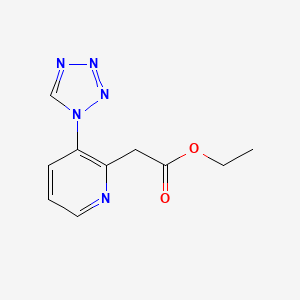
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)
![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

